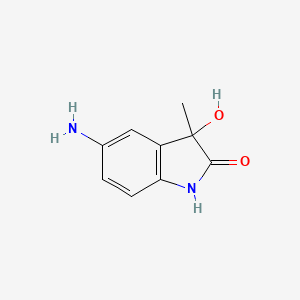

2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

Descripción

The exact mass of the compound 5-Amino-3-hydroxy-3-methyl-2-oxindole is 178.074227566 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-amino-3-hydroxy-3-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIZYEJEZAJAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214719 | |

| Record name | 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-90-4 | |

| Record name | 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is the mechanism of action of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

An in-depth technical guide has been structured to analyze the potential mechanism of action of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-. Due to the limited direct research on this specific molecule, this guide focuses on the well-established mechanisms of structurally related 5-amino-oxindole derivatives. This approach provides a scientifically grounded framework for understanding its likely biological activities.

The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The core of the molecule is 1,3-dihydro-2H-indol-2-one, commonly known as oxindole. This heterocyclic scaffold is a prominent feature in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] The indole nucleus and its derivatives are considered "privileged structures" in drug discovery because they can interact with a wide range of biological targets with high affinity.[1][3] The rigid structure of the oxindole ring system provides a fixed orientation for its substituents, enabling specific interactions with protein binding sites.

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a broad spectrum of biodynamic activities, including antitubercular, antifungal, antibacterial, and anticonvulsant properties.[2][4] This versatility makes the oxindole scaffold a fertile ground for the development of novel therapeutic agents.

The 5-Amino-oxindole Pharmacophore: A Key to Biological Activity

The presence of an amino group at the 5-position of the oxindole ring is a critical determinant of the molecule's pharmacological properties. This functional group can significantly influence the compound's electronic properties, solubility, and its ability to form hydrogen bonds with biological targets. In many instances, the 5-amino group serves as a key anchoring point within the binding site of an enzyme or receptor.

Derivatives of 5-aminoindole have been investigated for a range of therapeutic applications, including as potential anticancer agents and inhibitors of various enzymes.[5] The 5-aminoindole scaffold is considered a valuable starting point for the design of novel bioactive molecules.[5]

Established Mechanisms of Action of Substituted Oxindole Derivatives

The biological effects of substituted oxindoles are diverse and depend on the nature and position of the substituents on the oxindole core. A predominant mechanism of action for many clinically relevant oxindole derivatives is the inhibition of protein kinases.

Protein Kinase Inhibition

Many 3-substituted oxindole derivatives are potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.

Several approved drugs, such as Sunitinib and Nintedanib, feature the oxindole scaffold and exert their therapeutic effects through the inhibition of multiple receptor tyrosine kinases (RTKs), including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFRs): FGFR signaling plays a role in cell proliferation, migration, and survival.

The general mechanism of action for oxindole-based kinase inhibitors is illustrated in the following signaling pathway diagram:

Caption: General signaling pathway of oxindole-based kinase inhibition.

Other Potential Mechanisms

While kinase inhibition is a prominent mechanism, indole and oxindole derivatives can exert their effects through other pathways:

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO): IDO is an enzyme that catabolizes the essential amino acid tryptophan.[7] Inhibition of IDO can modulate the immune response and is being explored as a strategy in cancer immunotherapy.[7]

-

Antimicrobial Activity: Some indole derivatives have shown antimicrobial properties, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.[2]

-

Modulation of Ion Channels: Certain indole analogs have been found to act on ion channels, such as L-type calcium channels, which could be relevant for their effects on intestinal motility or neuronal activity.[5]

Hypothesized Mechanism of Action for 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

Based on the structure of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- and the known mechanisms of related compounds, a plausible hypothesis is that this molecule functions as a protein kinase inhibitor .

-

The 5-amino group can form crucial hydrogen bonds within the ATP-binding site of a kinase.

-

The oxindole core provides a rigid scaffold for the optimal positioning of the functional groups.

-

The 3-hydroxy and 3-methyl groups can influence the molecule's conformation and its interactions with the hydrophobic regions of the kinase binding pocket, potentially contributing to its potency and selectivity.

It is likely that this compound would exhibit inhibitory activity against a range of kinases, and its specific kinase profile would need to be determined experimentally.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the hypothesized mechanism of action of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-, a series of in vitro and cell-based assays would be required. The following experimental workflow provides a systematic approach to characterizing its biological activity.

Caption: Experimental workflow for mechanism of action studies.

In Vitro Kinase Assays

Objective: To identify the specific protein kinases inhibited by the compound and to quantify its potency.

Protocol:

-

Primary Screen: The compound is screened against a large panel of recombinant human kinases at a single concentration (e.g., 10 µM). The percentage of kinase activity inhibition is measured.

-

Dose-Response Analysis: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by incubating the kinase with serial dilutions of the compound.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Data Presentation:

| Kinase Target | IC50 (nM) of a Reference Oxindole Inhibitor (e.g., Sunitinib) |

| VEGFR2 | 2 |

| PDGFRβ | 8 |

| c-KIT | 7 |

| FLT3 | 1 |

Note: The table shows example data for a known oxindole-based kinase inhibitor for illustrative purposes.

Cell-Based Assays

Objective: To assess the effect of the compound on cancer cell lines that are dependent on the identified target kinases.

Protocol:

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo): Cancer cell lines are treated with increasing concentrations of the compound for a set period (e.g., 72 hours). Cell viability is measured to determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Annexin V staining): Cells are treated with the compound, and the induction of apoptosis is measured by flow cytometry.

-

Western Blot Analysis: Cells are treated with the compound, and cell lysates are analyzed by Western blotting to assess the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in phosphorylation would indicate target engagement in a cellular context.

Conclusion

While direct experimental data on 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- is not currently available in the public domain, a comprehensive analysis of the extensive research on the 5-amino-oxindole scaffold strongly suggests that its primary mechanism of action is likely to be the inhibition of protein kinases. The specific kinase or kinases it targets, and its potential for therapeutic development, would need to be elucidated through the systematic experimental approach outlined in this guide. The rich history of the oxindole core in medicinal chemistry provides a strong rationale for the further investigation of this and related compounds as potential novel therapeutics.

References

- Vertex AI Search. (n.d.). KRAS G12C Inhibitor|(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl).

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole.

- PubMed. (2011, November 15). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.

- PubMed. (2007, January 15). Metabolism and bioactivation of 3-methylindole by human liver microsomes.

- PMC. (2021, February 23). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.

- PubMed. (2005, February 24). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.

- MDPI. (2013, June 6). Biomedical Importance of Indoles.

- ResearchGate. (2022, December 1).

- JCI. (n.d.). Inhibition of experimental asthma by indoleamine 2,3-dioxygenase.

- BenchChem. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

Pharmacological Properties and Biological Activity of 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one: A Privileged Scaffold in Targeted Therapeutics

Abstract: In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating lead generation. The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (CAS: 1190319-90-4), commonly referred to as 5-amino-3-hydroxy-3-methylindolin-2-one, represents a highly versatile, bifunctional pharmacophore. By combining the hydrogen-bonding capacity of the oxindole lactam, the nucleophilic tunability of the 5-amino group, and the structural reactivity of the 3-hydroxy-3-methyl moiety, this building block serves as a foundational intermediate for two major therapeutic classes: ATP-competitive/covalent kinase inhibitors and spirocyclic protein-protein interaction (PPI) antagonists . This technical guide provides an in-depth analysis of its structural pharmacology, biological activity, and field-proven synthetic methodologies.

Structural Pharmacology & Target Binding Mechanics

The architectural genius of the 5-amino-3-hydroxy-3-methylindolin-2-one scaffold lies in its modularity. As application scientists, we leverage specific regions of this molecule to dictate target selectivity and binding kinetics.

The Oxindole Core as a Kinase Hinge-Binder

The 2-oxindole core is a classic bioisostere for the adenine ring of ATP. The lactam motif acts as a potent hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of various tyrosine and serine/threonine kinases. For instance, in the development of Focal Adhesion Kinase (FAK) inhibitors, replacing a bulky indole moiety with a 5-amino oxindole preserves a critical hydrogen bond interaction with the Arg 426 residue in the FAK active site, while simultaneously reducing molecular weight and metabolic liabilities[1].

The 5-Amino Group: A Vector for Covalent Inhibition

The 5-amino position projects directly into the solvent-exposed region or adjacent hydrophobic pockets of the kinase active site. This primary amine (pKa ~4.5) is highly nucleophilic, making it an ideal handle for acylation. By functionalizing this position with electrophilic warheads (e.g., acrylamides or vinyl sulfones), the scaffold can be engineered into an irreversible covalent inhibitor. This strategy has been successfully employed to target Cys22 in the glycine-rich loop of Nek2 kinase, achieving deep target engagement[2].

The 3-Hydroxy-3-Methyl Motif: Precursor to Spirocycles

For protein-protein interactions (PPIs) like the MDM2-p53 axis, flat kinase inhibitors are ineffective. The 3-hydroxy-3-methyl group provides a synthetic solution. Under acidic or thermal conditions, it undergoes dehydration to form a 3-methylideneoxindole. This electron-deficient exocyclic alkene is a prime dipolarophile for [3+2] cycloadditions, yielding spiro[pyrrolidine-3,3′-oxindoles]. The resulting spiro-carbon forces the molecule into a rigid, three-dimensional conformation that perfectly mimics the α -helical projection of p53, allowing it to wedge into the deep hydrophobic cleft of MDM2[3].

Quantitative Biological Activity Profile

When incorporated into larger drug molecules, the 5-amino-3-hydroxy-3-methylindolin-2-one core drives potent pharmacological activity across multiple oncology targets. The table below summarizes the quantitative efficacy of its primary derivative classes.

| Target Enzyme / Protein | Mechanism of Action | Derivative Class | Pharmacological Efficacy | Ref |

| Focal Adhesion Kinase (FAK) | ATP-competitive hinge binding; H-bond network to Arg 426. | 5-amino-oxindole pyrimidines (e.g., PF-562271 analogs) | IC 50 ~ 1.5 nM (Kinase assay); 5 nM (Cellular assay). | [1] |

| Src Kinase | ATP-competitive; polar extension into the solvent pocket. | N-(2-oxoindolin-5-yl)acetamides | High inhibitory potency; improved by polar 5-substituents. | [4] |

| Nek2 Kinase | Irreversible covalent alkylation of Cys22 residue. | 5-electrophilic-oxindoles (Acrylamides/Vinyl sulfones) | >80% in vitro inhibition; 95% cellular target engagement at 5 μ M. | [2] |

| MDM2-p53 (PPI) | Steric disruption of PPI via deep hydrophobic pocket insertion. | Spiro[pyrrolidine-3,3′-oxindoles] | Reactivation of p53; potent cell cycle arrest and apoptosis. | [3] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the two primary therapeutic classes derived from this scaffold. Every step is grounded in mechanistic causality and includes a self-validating checkpoint.

Protocol A: Synthesis of Irreversible Nek2 Kinase Inhibitors via 5-Amino Acylation

Mechanistic Rationale: The 5-amino group is significantly more nucleophilic than the sterically hindered tertiary 3-hydroxyl group. By strictly controlling the stoichiometry of the electrophile and maintaining a mildly basic environment, we achieve highly regioselective N-acylation without O-acylation, installing the Michael acceptor required for covalent Cys22 binding.

-

Preparation: Dissolve 1.0 equivalent of 5-amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one (178.19 g/mol ) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). The bulky nature of DIPEA prevents it from acting as a competing nucleophile while effectively scavenging the HCl byproduct.

-

Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.05 equivalents of acryloyl chloride over 15 minutes. The low temperature suppresses the exothermic degradation of the acid chloride and prevents over-acylation.

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint (Critical): Perform LC-MS analysis. The protocol is validated when the starting mass peak ( [M+H]+ 179) is completely consumed, and the product peak ( [M+H]+ 233) is dominant. A negative ninhydrin stain on TLC further confirms the complete consumption of the primary amine.

-

Isolation: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via preparative HPLC.

Protocol B: Generation of Spirooxindole Libraries via [3+2] Cycloaddition

Mechanistic Rationale: The 3-hydroxy-3-methyl moiety is a masked reactive site. Dehydration yields an electron-deficient 3-methylideneoxindole. When reacted with an azomethine ylide, a stereoselective [3+2] cycloaddition occurs, locking the pyrrolidine ring into a rigid spirocyclic vector optimized for MDM2 binding[3].

-

Dehydration: Subject the starting oxindole to flash vacuum pyrolysis or reflux in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) using a Dean-Stark trap to quantitatively remove water. Isolate the 3-methylideneoxindole intermediate.

-

Ylide Generation: In a separate flask, dissolve a silylated amino nitrile (precursor to the azomethine ylide) in anhydrous tetrahydrofuran (THF). Add Silver Fluoride (AgF) to trigger desilylation and generate the reactive azomethine ylide in situ.

-

Cycloaddition: Slowly transfer the ylide solution into the flask containing the 3-methylideneoxindole at -78°C, then gradually warm to room temperature to ensure high diastereoselectivity.

-

Validation Checkpoint (Critical): Conduct 1 H-NMR spectroscopy. The protocol is validated by the disappearance of the downfield vinylic protons (typically 6.5–7.5 ppm) of the methylidene intermediate, and the emergence of complex, coupled multiplets in the 2.5–3.5 ppm range, which are characteristic of the newly formed spiro-pyrrolidine ring.

Pathway and Workflow Visualizations

The following diagrams illustrate the divergent synthetic utility of the scaffold and its downstream biological signaling pathways.

Fig 1: Divergent synthetic workflows transforming the core scaffold into targeted therapeutics.

Fig 2: Downstream biological signaling pathways modulated by 5-amino-oxindole derivatives.

Conclusion

The 5-amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one scaffold is a masterclass in chemical efficiency. By offering distinct, orthogonal sites for functionalization—the hinge-binding lactam, the nucleophilic 5-amino group, and the spiro-enabling 3-hydroxy-3-methyl motif—it allows medicinal chemists to rapidly pivot between targeting the shallow ATP-binding pockets of kinases and the deep, hydrophobic interfaces of protein-protein interactions.

References

-

Nonclinical pharmacological characterization of a focal adhesion kinase inhibitor, PF-562271 | Cancer Research - AACR Journals. 1

-

N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives as Src Kinase Inhibitors - Austin Publishing Group. 4

-

Irreversible Nek2 kinase inhibitors with cellular activity - PMC. 2

-

Molecular diversity of spirooxindoles. Synthesis and biological activity - ResearchGate. 3

Sources

2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (CAS 1190319-90-4): A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications

Executive Summary

The compound 5-amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one (CAS 1190319-90-4) is a highly versatile, multi-functionalized oxindole building block. Featuring a rigid indolin-2-one core, a stereogenic center at the C3 position, and a reactive C5-amino group, this molecule serves as a critical pharmacophore in modern drug discovery. The 3-hydroxy-3-methyloxindole motif is frequently embedded in natural products (e.g., convolutamydine C) and synthetic drug candidates, particularly in the development of kinase inhibitors and [4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind its synthesis, detail self-validating experimental protocols, and map out its functionalization pathways for medicinal chemistry applications.

Chemical Structure and Physicochemical Properties

The architecture of CAS 1190319-90-4 is defined by three distinct functional zones, each offering specific synthetic and biological utility:

-

The Oxindole Core (N1-C2): Provides strong hydrogen-bonding capabilities (N-H donor, C=O acceptor), which frequently anchor the molecule to the hinge region of kinase ATP-binding pockets.

-

The C3 Stereocenter: The presence of both a hydroxyl (-OH) and a methyl (-CH3) group at the C3 position forces the molecule out of planarity. This 3D vectoring is essential for navigating complex protein binding sites and serves as a precursor for [3].

-

The C5-Amino Handle: An electron-donating group that activates the aromatic ring and provides a highly reactive site for amidation, urea formation, or transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one |

| CAS Registry Number | 1190319-90-4 |

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.1879 g/mol |

| SMILES String | CC1(c2cc(ccc2NC1=O)N)O |

| Hydrogen Bond Donors | 3 (C5-NH2, C3-OH, N1-H) |

| Hydrogen Bond Acceptors | 2 (C2=O, C3-OH) |

| Topological Polar Surface Area | 75.4 Ų |

(Data corroborated by commercial building block specifications from [1])

Synthetic Methodologies and Mechanistic Causality

The de novo synthesis of CAS 1190319-90-4 relies on the regioselective functionalization of 5-nitroisatin. The logic of this pathway hinges on exploiting the differential electrophilicity of the two carbonyl groups in the isatin core.

Diagram 1: Two-step synthetic workflow from 5-nitroisatin to CAS 1190319-90-4.

Step 1: Regioselective Grignard Addition

The C2 carbonyl of 5-nitroisatin is part of an amide bond; its electrophilicity is dampened by resonance stabilization from the adjacent N1 nitrogen lone pair. Conversely, the C3 carbonyl acts as a pure, highly electrophilic ketone. When treated with a methyl Grignard reagent (MeMgBr) or [2], nucleophilic attack occurs exclusively at C3, generating the tertiary alcohol.

Step 2: Chemoselective Nitro Reduction

Reducing the C5-nitro group to an amine requires precise chemoselectivity. Harsh acidic dissolving metal reductions (e.g., Fe/HCl) are avoided because the acidic environment can protonate the newly formed C3-hydroxyl group, leading to the elimination of water and the formation of an unwanted 3-methyleneoxindole derivative. Therefore, neutral catalytic hydrogenation (H2, Pd/C) is the method of choice.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols integrate built-in Quality Control (QC) metrics, allowing the chemist to validate the reaction state in real-time.

Protocol A: Synthesis of 3-Hydroxy-3-methyl-5-nitroindolin-2-one

Objective: Regioselective methylation of 5-nitroisatin.

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 5-nitroisatin (10 mmol) and anhydrous THF (50 mL).

-

Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: Low temperatures suppress the competitive deprotonation of the acidic N1-H proton, which would otherwise consume the Grignard reagent and stall the reaction.

-

-

Nucleophilic Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 25 mmol, 2.5 eq) dropwise over 30 minutes.

-

Self-Validation: The reaction mixture will transition from a bright orange suspension to a dark, homogenous solution, indicating the formation of the magnesium alkoxide complex.

-

-

Propagation: Remove the ice bath and stir at room temperature (20 °C) for 4 hours.

-

Quenching: Cool back to 0 °C and quench with saturated aqueous NH4Cl (50 mL).

-

Causality: A mild acidic quench neutralizes the intermediate without triggering the acid-catalyzed dehydration of the sensitive tertiary alcohol.

-

-

Isolation & QC: Extract with EtOAc (3 × 50 mL), dry over Na2SO4, and concentrate.

-

Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The starting material (Rf ~0.6) must be completely absent, replaced by a more polar product spot (Rf ~0.3).

-

Protocol B: Chemoselective Hydrogenation to CAS 1190319-90-4

Objective: Reduction of the C5-nitro group to the target amine.

-

Setup: Dissolve the intermediate from Protocol A (5 mmol) in HPLC-grade methanol (30 mL) in a hydrogenation flask.

-

Catalyst Loading: Add 10% Pd/C (50 mg, 10% w/w) under a blanket of argon to prevent auto-ignition of the pyrophoric catalyst.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain under a hydrogen balloon (1 atm) at room temperature for 6 hours.

-

In-Process Monitoring:

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the intermediate mass signal ([M-H]⁻ 207.0) is entirely replaced by the target product mass ([M+H]⁺ 179.1).

-

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the pure 5-amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one.

Applications in Medicinal Chemistry

The strategic value of CAS 1190319-90-4 lies in its capacity for divergent functionalization. The C5-amino group acts as a primary vector for extending the molecule into various chemical spaces.

Diagram 2: Divergent functionalization pathways of the 5-amino-3-hydroxy-3-methyloxindole scaffold.

-

Kinase Inhibitors (Amides/Ureas): Acylation of the C5-amine generates robust amide or urea linkages. These derivatives are frequently utilized to target Receptor Tyrosine Kinases (RTKs), where the oxindole core binds the hinge region, and the C5-extension reaches into the DFG-out allosteric pocket.

-

Spiro-fused Frameworks: The C3-hydroxyl group can be activated under Lewis acid catalysis to generate a reactive carbocation, which can be trapped by internal or external nucleophiles to form complex [3], a structural class renowned for its potent anticancer properties.

-

Targeted Protein Degradation: The C5-amine serves as an ideal attachment point for linker-E3 ligase ligand conjugates in the design of novel PROTACs, as demonstrated in the synthesis of [4].

References

-

Vila, C., et al. "Catalytic Enantioselective Addition of Me2Zn to Isatins". Catalysts 2017, 7(12), 387. URL: [Link]

-

Singh, G. S., et al. "Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks". Chemical Reviews 2012, 112(11), 6104-6155. URL: [Link]

- Modulators of BCL6 Proteolysis and Associated Methods of Use. World Intellectual Property Organization Patent WO2022221673A1, 2022.

Receptor binding affinity of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of Substituted 3-Hydroxyoxindole Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3-dihydro-2H-indol-2-one, or oxindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized subclass: derivatives of 3-hydroxy-3-methyloxindole, including the 5-amino substituted variants. These compounds exhibit a remarkable ability to bind with high affinity to a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and critical metabolic enzymes. This document provides an in-depth analysis of their receptor binding profiles, detailed methodologies for affinity determination, and insights into the structure-activity relationships that govern their potency and selectivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The 3-Hydroxyoxindole Scaffold: A Versatile Core for High-Affinity Ligands

The oxindole nucleus is a cornerstone of modern drug discovery, recognized for its synthetic tractability and its capacity to engage in key molecular interactions within protein binding sites.[1][3] The introduction of a hydroxyl group and an additional alkyl substituent at the C3 position creates a chiral center and a tertiary alcohol. This structural feature, particularly in 3-hydroxy-3-alkyloxindoles, provides a valuable hydrogen bond donor/acceptor moiety, which can significantly enhance binding affinity and modulate selectivity.[4][5]

The significance of receptor binding affinity is paramount in pharmacology. It quantifies the strength of the interaction between a ligand (the oxindole derivative) and its molecular target. High affinity, typically represented by low nanomolar dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), is often a prerequisite for a potent therapeutic effect, as it allows the drug to exert its action at low physiological concentrations, minimizing the potential for off-target effects.

This guide will explore the binding characteristics of these derivatives across two major classes of drug targets: GPCRs, using the serotonin 5-HT7 receptor as a primary example, and enzymes, with a focus on protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Key Receptor Targets and Binding Profiles

The 3-hydroxyoxindole scaffold has been successfully employed to develop ligands for several critical therapeutic targets.

G-Protein Coupled Receptors (GPCRs): The 5-HT₇ Receptor

The 5-HT₇ receptor, a serotonin-activated GPCR, is implicated in a variety of central nervous system (CNS) disorders, including depression, schizophrenia, and migraine.[6][7] Consequently, it is a high-value target for drug development. A series of (phenylpiperazinyl-butyl)oxindoles have been synthesized and shown to be potent and selective 5-HT₇ receptor antagonists.[8]

Structure-activity relationship (SAR) studies reveal that a tetramethylene (four-carbon) spacer between the oxindole core and the piperazine moiety is optimal for high 5-HT₇ affinity and selectivity over the related 5-HT₁ₐ receptor.[8] This highlights the critical role of linker length in correctly positioning the pharmacophores within the receptor's binding pocket.

Enzyme Targets: Kinases and Immune Modulators

The oxindole core is famously utilized in a number of approved ATP-competitive kinase inhibitors, such as Sunitinib, which targets receptors like VEGFR and PDGFR.[9][10] The oxindole's NH and C=O groups act as a "hinge-binding" motif, forming crucial hydrogen bonds within the ATP-binding site of many kinases.[11]

More specifically, derivatives of the user's core topic, 3-hydroxy-3-alkyloxindoles, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .[4] IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. Studies have shown that 3-hydroxy-3-alkyl-oxindole derivatives can achieve low-micromolar inhibitory activity against the IDO1 enzyme.[4]

Other oxindole derivatives have demonstrated potent inhibitory activity against Bruton's Tyrosine Kinase (BTK) and cyclooxygenase (COX) enzymes, further underscoring the scaffold's versatility.[9][12]

Quantitative Binding Data Summary

The following table summarizes representative binding and inhibition data for various oxindole derivatives against their respective targets, as reported in the scientific literature.

| Compound Class/Example | Target | Assay Type | Affinity/Inhibition Value | Reference |

| Phenylpiperazinyl-butyloxindole | Human 5-HT₇ Receptor | Radioligand Binding | Ki = 0.79 nM | [8] |

| 3-hydroxy-3-alkyl-oxindole (Cpd 23) | Human IDO1 Enzyme | Spectrophotometric Assay | IC₅₀ = 0.19 µM | [4] |

| 3-hydroxy-3-alkyl-oxindole (Generic) | Human IDO1 Enzyme | Spectrophotometric Assay | IC₅₀ = 0.45 to 4.73 µM | [4] |

| Oxindole Sulfonamide | Bruton's Tyrosine Kinase (BTK) | Docking / In Vitro | Free Binding Energy = -11.3 kcal/mol | [9] |

| Oxindole Ester (Cpd 4h) | COX-2 Enzyme | Enzyme Inhibition Assay | IC₅₀ = 0.0533 µM | [12] |

Methodologies for Determining Receptor Binding Affinity

The precise and reproducible measurement of binding affinity is fundamental to drug discovery. The choice of assay depends on the nature of the target. The protocols described below are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay for GPCRs (5-HT₇)

This method measures the ability of an unlabeled test compound (an oxindole derivative) to compete with a radiolabeled ligand for binding to the receptor. The output is an IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

Cell Membranes: Membranes from cells overexpressing the target receptor (e.g., HEK293-h5-HT₇) provide a concentrated and consistent source of the receptor.

-

Radioligand: A high-affinity, selective radioligand (e.g., [³H]-8-OH-DPAT or a specific 5-HT₇ antagonist) is used to label the receptor population.[13]

-

Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand is used to saturate all specific receptor sites. Any remaining radioactivity is considered non-specific binding (e.g., to the filter plate) and must be subtracted from all other measurements for an accurate result.

Step-by-Step Protocol:

-

Preparation: Prepare cell membranes expressing the human 5-HT₇ receptor. Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for Total Binding).

-

50 µL of a high concentration of a non-labeled competitor, like serotonin (10 µM), for Non-Specific Binding (NSB).

-

50 µL of the oxindole test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

-

-

Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]-MPPF) at a concentration near its Kd value to all wells.[13]

-

Add Membranes: Add 100 µL of the prepared cell membrane suspension to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the oxindole test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol: Spectrophotometric Enzyme Inhibition Assay (IDO1)

This assay measures the enzymatic activity of IDO1 by monitoring the formation of its product, N-formylkynurenine, which absorbs light at a specific wavelength. The ability of an oxindole derivative to reduce product formation is a measure of its inhibitory potency.

Causality Behind Experimental Choices:

-

Purified Enzyme: Using a purified, recombinant human IDO1 enzyme ensures that the measured activity is specific to the target and not confounded by other enzymes in a cellular lysate.[4]

-

Cofactors: IDO1 requires cofactors like methylene blue and ascorbic acid for optimal activity in vitro; their inclusion is essential for a robust assay window.

-

Substrate: The natural substrate, L-Tryptophan (L-Trp), is used to initiate the enzymatic reaction.[4]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 6.5), L-Trp solution, cofactor solution (ascorbic acid, methylene blue), and purified human IDO1 enzyme.

-

Assay Setup: In a 96-well UV-transparent plate, add the following:

-

Assay buffer.

-

Oxindole test compound at various concentrations.

-

Cofactor solution.

-

Purified IDO1 enzyme.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the L-Trp solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 30% trichloroacetic acid).

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) which reacts with the N-formylkynurenine product to produce a colored compound. Incubate for 10 minutes.

-

Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 480 nm) using a plate reader.

-

Data Analysis:

-

Establish 100% activity (no inhibitor) and 0% activity (no enzyme) controls.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition against the log concentration of the oxindole and fit the data to determine the IC₅₀ value.

-

Molecular Interactions and SAR

Understanding how structural modifications impact binding affinity is key to rational drug design.

In Silico Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9][14] For kinase inhibitors, docking studies often show the oxindole core in the ATP-binding pocket, with the N-H and C=O groups forming hydrogen bonds with the "hinge region" of the kinase (e.g., with MET-477 in BTK).[9] The 3-hydroxy group can form an additional, critical hydrogen bond with nearby residues, anchoring the ligand and enhancing affinity.

Caption: Ligand-Receptor Docking Interactions.

Key Structure-Activity Relationship (SAR) Insights

-

For 5-HT₇ Ligands: The length of the alkyl chain connecting the oxindole to a basic amine is critical. A four-carbon chain provides the optimal geometry for high-affinity binding.[8]

-

For IDO1 Inhibitors: Modifications at the C3-position of the oxindole ring directly influence potency. The specific nature of the 3-alkyl group alongside the 3-hydroxy moiety is a key determinant of inhibitory activity.[4]

-

General Trends: Substitutions on the benzene ring of the oxindole scaffold (e.g., at the 5-position with an amino group or halogens) can modulate pharmacokinetic properties, metabolic stability, and target affinity by engaging with different sub-pockets within the binding site.[9][12]

Conclusion and Future Directions

Derivatives of 2H-Indol-2-one, and specifically the 3-hydroxy-3-methyl-oxindole subclass, represent a highly versatile and pharmacologically valuable scaffold. Their proven ability to bind with high affinity to diverse and therapeutically relevant targets, including GPCRs and enzymes like kinases and IDO1, ensures their continued importance in drug discovery. The synthetic accessibility of the core allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties.

Future research should focus on leveraging the detailed structural and affinity data to design next-generation derivatives with improved selectivity profiles to further minimize off-target effects. Advanced in vitro and in vivo studies will be essential to translate the high binding affinity of these promising compounds into clinically effective therapeutics for CNS disorders, cancer, and inflammatory diseases.

References

-

Volk, B. et al. (2012). Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. ACS Chemical Neuroscience. [Link]

-

Leopoldo, M. et al. (2008). (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2012). Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. ACS Chemical Neuroscience. [Link]

-

Reddy, T. et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ACS Omega. [Link]

-

Abdel-Maksoud, M. et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

-

Ghaffari, S. et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]

-

Kaur, H. et al. (2019). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Scientific Reports. [Link]

-

ResearchGate. (2025). Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases. Request PDF. [Link]

-

Ramírez-López, P. et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. RSC Publishing. [Link]

-

MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

-

El-Damasy, D. et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Future Journal of Pharmaceutical Sciences. [Link]

-

El-Gammal, O. et al. (2021). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. [Link]

-

Ezzat, M. & Razik, T. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

-

Kamal, M. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. [Link]

-

Price, G. et al. (2002). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology. [Link]

-

Sharma, B. et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Publishing. [Link]

-

Kaushik, N. et al. (2013). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino Alkoxy] Azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino Alkoxy] Azaindole 3-hydrazone, 2-ones. PubMed. [Link]

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Al-Ostath, A. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Cureus. [Link]

-

Cox, K. (2014). Synthesis and Biological Activity of Indolinones. CORE Scholar. [Link]

-

De Sarro, G. et al. (1989). Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives. PubMed. [Link]

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]

- 6. Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. imtm.cz [imtm.cz]

- 10. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. office2.jmbfs.org [office2.jmbfs.org]

Thermodynamic stability and degradation pathways of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmaceutical agents.[1][2] The specific derivative, 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one, incorporates several functional groups that dictate its chemical behavior and stability. A comprehensive understanding of its degradation pathways is paramount for the development of stable, safe, and efficacious drug products. This guide provides a detailed framework for assessing the intrinsic stability of this molecule through forced degradation studies, elucidates its probable degradation pathways based on first principles and data from analogous structures, and outlines the analytical methodologies required for robust stability-indicating assays.

Introduction: The Imperative of Stability Analysis

In drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Regulatory bodies, including the International Council on Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation products and understand the chemical pathways by which they are formed.[3][4] Forced degradation, or stress testing, is the cornerstone of this process. By subjecting the API to conditions more severe than those anticipated during storage, we can rapidly predict its long-term stability, develop and validate stability-indicating analytical methods, and gain insights crucial for formulation and packaging design.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one.

Physicochemical Profile and Inherent Reactivity

The stability of 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one is governed by the interplay of its constituent functional groups: the oxindole core, a 5-amino substituent, and a 3-hydroxy-3-methyl group.

-

Oxindole Core: The 1,3-dihydro-2H-indol-2-one structure contains a lactam (a cyclic amide) fused to a benzene ring. While lactams are generally stable, the ring can be susceptible to hydrolysis under extreme acidic or basic conditions.

-

5-Amino Group: This electron-donating group activates the aromatic ring, making it highly susceptible to oxidation. Analogous structures, such as p-aminophenol and 5-aminosalicylic acid, are known to readily oxidize to form quinone-imine intermediates, which can subsequently polymerize or undergo further reactions.[6] This is anticipated to be a primary degradation pathway.

-

3-Hydroxy-3-methyl Group: This tertiary alcohol moiety at the C3 position creates a chiral center. While the hydroxyl group itself can be a site for conjugation reactions, its most probable degradation pathway under acidic or thermal stress is dehydration, leading to the formation of a reactive exocyclic double bond.

Based on this structural analysis, the molecule is predicted to be most sensitive to oxidative and photolytic conditions, with potential for degradation under strong acid/base and high-temperature stress.

Framework for Stability Assessment: A Systematic Approach

Forced degradation studies are designed to intentionally degrade the API to an extent that allows for the detection and characterization of degradation products, typically aiming for 5-20% degradation of the parent molecule.[7] This ensures that the analytical methods are sufficiently challenged to prove their stability-indicating capabilities. The overall workflow is a systematic process of stress application, sample analysis, and pathway elucidation.

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols are designed to be self-validating systems. Each study should include a control sample (API in the same solvent system, protected from the stress condition) to differentiate degradation from simple solution instability.

Hydrolytic Degradation (Acid & Base)

-

Causality: To assess the susceptibility of the lactam bond and other functional groups to acid- and base-catalyzed hydrolysis.[8]

-

Protocol:

-

Prepare a 1 mg/mL solution of the API in a suitable co-solvent (e.g., acetonitrile or methanol) and water (50:50 v/v).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 M NaOH.

-

Incubate samples at 60°C and monitor at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples: cool to room temperature, and add an equimolar amount of base (for the acid-stressed sample) or acid (for the base-stressed sample).

-

Analyze using the stability-indicating HPLC method.

-

Oxidative Degradation

-

Causality: To evaluate the molecule's sensitivity to oxidation, primarily targeting the 5-amino group.[9]

-

Protocol:

-

Prepare a 1 mg/mL solution of the API.

-

Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light, and monitor at time points (e.g., 1, 2, 4, 8 hours).

-

Analyze directly via HPLC.

-

Thermal Degradation

-

Causality: To assess the stability of the API at elevated temperatures, which can induce reactions like dehydration or pyrolysis.[10]

-

Protocol:

-

Solid State: Place a known quantity of solid API in a controlled-humidity oven at 80°C.

-

Solution State: Prepare a 1 mg/mL solution of the API and incubate at 80°C.

-

Monitor at appropriate time points (e.g., 1, 3, 5 days).

-

For solid samples, dissolve in a suitable solvent before analysis.

-

Photolytic Degradation

-

Causality: To determine the API's light sensitivity, a common characteristic of indole-containing compounds.[11] This study must adhere to ICH Q1B guidelines.[3]

-

Protocol:

-

Prepare both solid and solution (1 mg/mL) samples.

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain parallel control samples protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after exposure.

-

Elucidation of Probable Degradation Pathways

Based on the known reactivity of the molecule's functional groups, the following degradation pathways are proposed. Structural elucidation of actual degradants would require advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR.

Oxidative Pathway

The 5-amino group is the most probable site of initial oxidative attack, leading to a quinone-imine intermediate. This highly reactive species can then undergo further reactions, such as hydrolysis or polymerization.

Caption: Proposed primary oxidative degradation pathway.

Acid-Catalyzed Dehydration Pathway

Under acidic and/or thermal stress, the tertiary alcohol at the C3 position is susceptible to elimination (dehydration), forming a thermodynamically stable exocyclic double bond conjugated with the aromatic system.

Caption: Proposed acid-catalyzed dehydration pathway.

Photodegradation Pathway

UV irradiation in the presence of oxygen can lead to photo-oxidation.[11] This may involve the generation of reactive oxygen species that attack the electron-rich aromatic ring, potentially leading to hydroxylation or cleavage of the indole ring system.

Caption: Potential photodegradation pathways.

Analytical Strategy: The Stability-Indicating Method

A validated stability-indicating method (SIM) is essential to separate and quantify the parent API in the presence of its degradation products, process impurities, and excipients.[7]

Method Development and Validation

Reversed-phase ultra-high performance liquid chromatography (UPLC) is the technique of choice for this purpose due to its high resolution and speed.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, sub-2 µm particle size (e.g., 100 x 2.1 mm) | Provides excellent retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in positive ion MS and controls pH. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient is necessary to elute the parent compound and a wide range of potential degradation products with varying polarities. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Detection | UV (e.g., 254 nm, 280 nm) and/or Mass Spectrometry (MS) | UV provides quantitative data; MS provides mass information for peak identification.[12] |

Method validation should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven by analyzing the stressed samples and demonstrating that all degradation product peaks are resolved from the parent peak.

Structural Elucidation

The definitive identification of degradation products requires mass spectrometry.

-

LC-MS/MS: Provides fragmentation data that helps in piecing together the structure of an unknown compound.

-

High-Resolution MS (e.g., Q-TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradation product.[5]

Summary and Data Presentation

The results of the forced degradation study should be compiled into a clear summary table to provide a comprehensive overview of the molecule's stability profile.

| Stress Condition | Duration/Concentration | % Degradation | No. of Degradants | Major Degradant(s) (Peak Area %) |

| Control | 24 hours | < 1% | 0 | - |

| 0.1 M HCl | 24 hours @ 60°C | Data | Data | Data |

| 0.1 M NaOH | 24 hours @ 60°C | Data | Data | Data |

| 3% H₂O₂ | 8 hours @ RT | Data | Data | Data |

| Thermal (Solid) | 5 days @ 80°C | Data | Data | Data |

| Photolytic (Solution) | 1.2 million lux·h | Data | Data | Data |

Conclusion

The intrinsic stability of 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one is dictated by its functional groups, with the 5-amino group rendering it particularly susceptible to oxidation. A systematic forced degradation study, executed with robust, self-validating protocols and supported by a validated stability-indicating analytical method, is critical to fully characterize its degradation profile. The insights gained from these studies are not merely a regulatory requirement but a fundamental component of rational drug development, enabling the design of stable formulations and ensuring the delivery of a safe and effective therapeutic agent to patients.

References

-

Unknown. (2019, February 22). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[11][13]naphthyridine.

- Unknown. (n.d.).

- Unknown. (2016, December 14).

- Unknown. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC.

- Unknown. (n.d.). Shining new light on Oxindoles: Photoredox Strategy for Constructing Biorelevant Scaffolds. reposiTUm.

- Unknown. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

- Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Unknown. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC.

- Unknown. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

- Unknown. (2019, June 27).

- Unknown. (2023, March 29).

- Unknown. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

- Unknown. (n.d.).

- Unknown. (2016, May 18).

- Unknown. (2025, October 16). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.

- Unknown. (n.d.). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry (RSC Publishing).

- Unknown. (2011, September 28). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed.

- Skiles, G. L., Adams, J. D. Jr, & Yost, G. S. (1989, July-August). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. PubMed.

- Unknown. (2024, September 19). Reactions of citrinin with amino compounds modelling thermal food processing.

- Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992, July). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed.

- Unknown. (2022, November 23).

- Shinde, D. V. (2020, August 3).

- Unknown. (n.d.). 3-Amino-5-methyl-1,3-dihydro-2h-indol-2-one. MilliporeSigma.

- Unknown. (n.d.).

- Unknown. (n.d.).

- Unknown. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma.

- Unknown. (n.d.). CHIMICA.

- Unknown. (n.d.). 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl. NextSDS.

- Unknown. (n.d.). Amino acid oxidation/reduction-related impurities.

- Unknown. (n.d.). 5-Amino-1,3,3-trimethyl-indolin-2-one. Sigma-Aldrich.

- Unknown. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)

- Unknown. (2022, March 5). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. PubMed.

- Unknown. (n.d.). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine | Request PDF.

- Unknown. (n.d.). Heat-induced degradation of inulin.

- Unknown. (2020, June 26).

- Sookai, S., Waziri, I., Muller, A. J., & Nowakowska, M. (2026). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(II) with HSA: an experimental and molecular dynamic study. New Journal of Chemistry.

- Unknown. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).

- Unknown. (2017, December 1).

Sources

- 1. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 3. scispace.com [scispace.com]

- 4. ajrconline.org [ajrconline.org]

- 5. biomedres.us [biomedres.us]

- 6. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 8. jddtonline.info [jddtonline.info]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. repositum.tuwien.at [repositum.tuwien.at]

Application Note: HPLC Method Development and Validation for the Quantification of 5-Amino-3-hydroxy-3-methylindolin-2-one

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Analytical Target Profile (ATP)

The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (CAS: 1190319-90-4), commonly referred to as 5-amino-3-hydroxy-3-methylindolin-2-one, is a highly polar, functionalized heterocycle. Quantifying such low-molecular-weight (MW: 178.19 g/mol ), multi-functional intermediates presents unique chromatographic challenges.

As a Senior Application Scientist, the first step in method development is establishing the Analytical Target Profile (ATP) . The ATP defines the method's purpose: to accurately and precisely quantify the active compound in the presence of potential synthetic impurities or degradation products. To achieve this, we must deconstruct the molecule's physicochemical properties to dictate our chromatographic strategy.

Physicochemical Causality

-

The 5-Amino Group (Aniline-like): This primary amine acts as a weak base with an estimated pKa of ~4.5 to 5.0. In unbuffered or mildly acidic aqueous solutions, it will be protonated ( −NH3+ ), rendering the molecule highly polar and prone to severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica supports.

-

The Indolin-2-one Core: The lactam moiety provides a rigid, planar structure with a strong conjugated π -system, offering excellent UV chromophores with absorption maxima typically around 210 nm, 254 nm, and 280 nm.

-

The 3-Hydroxy & 3-Methyl Groups: These introduce steric hindrance and additional hydrogen-bonding capacity, further lowering the molecule's partition coefficient (LogP).

Method Development Strategy

Stationary Phase Selection: Why not standard C18?

For highly polar basic compounds, standard C18 columns often fail to provide adequate retention factor ( k′>2 ) without the use of ion-pairing reagents, which are detrimental to LC-MS compatibility and column lifespan.

Expert Choice: A Pentafluorophenyl (PFP) stationary phase is selected over a traditional C18. The PFP phase offers orthogonal retention mechanisms: hydrophobic interactions, π−π interactions with the indolin-2-one core, dipole-dipole interactions, and hydrogen bonding with the hydroxyl and amino groups. This ensures strong retention of the polar analyte even when it is fully ionized.

Mobile Phase & pH Optimization

To ensure a robust method, the mobile phase pH must be at least 2 units away from the analyte's pKa to prevent partial ionization, which causes split peaks and shifting retention times. We opt for a low pH strategy (pH ~2.5) using 0.1% Trifluoroacetic acid (TFA). TFA acts as a mild ion-pairing agent and fully protonates the amine, while the PFP column's π−π mechanisms lock the molecule in place.

Fig 1. Influence of mobile phase pH on the ionization state and column selection.

Experimental Protocol

Reagents and Materials

-

Analyte: 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (Reference Standard, >99% purity).

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the lactam core), sonicate for 5 minutes, and make up to volume with Milli-Q water.

-

Working Solutions: Dilute the stock solution with the initial mobile phase (95% Water / 5% MeCN) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Note: Always use the initial mobile phase composition as the sample diluent to prevent solvent-front distortion (the "solvent effect").

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Phenomenex Kinetex® 2.6 µm PFP, 100 x 4.6 mm | Core-shell technology for high efficiency; PFP for π−π retention of polar aromatics. |

| Mobile Phase A | 0.1% TFA in Water | Low pH suppresses silanol ionization and protonates the analyte. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluent; TFA maintains constant baseline absorbance. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell columns. |

| Column Temp | 35 °C | Reduces solvent viscosity and improves mass transfer. |

| Injection Vol | 5.0 µL | Minimizes band broadening for a 100 mm column. |

| Detection | UV/PDA at 254 nm & 280 nm | 254 nm for general aromatic detection; 280 nm for specific indolinone tracking. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Isocratic hold to focus polar analyte |

| 2.0 | 95 | 5 | Isocratic |

| 8.0 | 40 | 60 | Linear gradient to elute strongly retained impurities |

| 10.0 | 5 | 95 | Column wash |

| 12.0 | 5 | 95 | Column wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 16.0 | 95 | 5 | End of run |

Method Validation Framework (ICH Q2(R2))

A self-validating system requires strict adherence to international regulatory standards. This protocol is designed to be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1]. The updated Q2(R2) framework emphasizes a lifecycle approach and risk-based validation [2].

Fig 2. Lifecycle approach to HPLC method development based on ICH Q14 and Q2(R2).

Validation Parameters & Acceptance Criteria

To ensure the method is "fit for purpose" as mandated by ICH Q2(R2) [1], the following parameters must be evaluated:

Table 3: ICH Q2(R2) Validation Criteria

| Validation Parameter | Execution Methodology | Acceptance Criteria |

| System Suitability | 6 replicate injections of 50 µg/mL standard. | %RSD of Area ≤2.0% ; Tailing Factor (T) ≤1.5 ; Theoretical Plates (N) ≥5000 . |

| Specificity | Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV). | Peak purity angle < purity threshold (via PDA). No co-eluting peaks at analyte RT. |

| Linearity & Range | 5 concentration levels from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Residual bias ≤±5% . |

| Accuracy (Recovery) | Spike API into matrix at 3 levels (80%, 100%, 120%); prepare in triplicate (9 samples total). | Mean recovery between 98.0% and 102.0% at each level. |

| Precision (Repeatability) | 6 independent sample preparations at 100% test concentration. | %RSD of assay results ≤2.0% . |

| Intermediate Precision | Different analyst, different day, different HPLC system. | Overall %RSD (n=12) ≤2.0% . |

| LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope (S). | Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ. |

Crucial Insight: Because 5-amino-3-hydroxy-3-methylindolin-2-one contains an oxidizable primary amine and a potentially labile tertiary hydroxyl group, forced degradation studies (Specificity) must carefully monitor for N-oxidation products and dehydration degradants. The PFP column's high shape selectivity is particularly adept at separating these closely related structural analogs.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. (2023). URL: [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 2024). URL:[Link]

Application Note: NMR Spectroscopic Characterization of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

Executive Summary & Scientific Context

The 3-hydroxy-2-oxindole core is a highly privileged structural motif in medicinal chemistry, frequently serving as the foundational scaffold for kinase inhibitors, neuroprotective agents, and anti-cancer therapeutics [1]. The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (commonly referred to as 5-amino-3-hydroxy-3-methylindolin-2-one) presents a unique analytical profile due to its dense functionalization.

From a mechanistic perspective, the introduction of the 5-amino group fundamentally alters the electronic landscape of the oxindole ring. The strong electron-donating mesomeric effect (+M) of the amino group pushes electron density into the aromatic system, significantly shielding the ortho (C4, C6) positions [3]. Furthermore, the molecule possesses a chiral center at C3 and four distinct exchangeable protons (-OH, -NH, -NH₂), making its characterization highly dependent on rigorous Nuclear Magnetic Resonance (NMR) spectroscopy protocols. This application note provides a comprehensive, self-validating methodology for the structural elucidation of this compound using 1D and 2D NMR techniques.

Experimental Protocol: Sample Preparation & Acquisition

Causality in Solvent Selection

For highly polar, hydrogen-bond-rich molecules like 5-amino-3-hydroxy-3-methylindolin-2-one, solvent selection is the most critical variable. Non-polar solvents like CDCl₃ will result in poor solubility, severe line broadening, and the merging of exchangeable proton signals. Protocol Choice: Dimethyl sulfoxide-d6 (DMSO-d6) must be used. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting intermolecular solute-solute hydrogen bonding. This ensures that the -OH, -NH, and -NH₂ protons appear as distinct, sharp singlets rather than a broad, indistinguishable hump [2].

Step-by-Step Preparation

-

Weighing: Accurately weigh 15–20 mg of the purified compound.

-

Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature to ensure complete dissolution.

-

Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

Acquisition Parameters (400 MHz Spectrometer)

-

¹H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm (to ensure the highly deshielded oxindole -NH is captured).

-

¹C NMR: 512–1024 scans, relaxation delay of 2.0 s, spectral width of 250 ppm.

-

2D Experiments (COSY, HSQC, HMBC): Standard pulse sequences with gradients; 4–8 scans per t1 increment.

Spectral Assignments & Mechanistic Rationale

The quantitative data derived from the 1D NMR experiments are summarized in the tables below. The chemical shifts are highly diagnostic of the electronic push-pull dynamics within the molecule.

Table 1: ¹H NMR Data Summarization (DMSO-d6, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale & Causality |